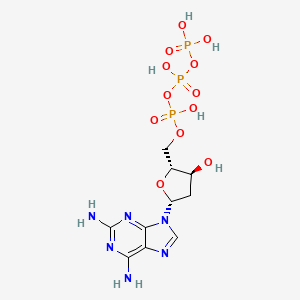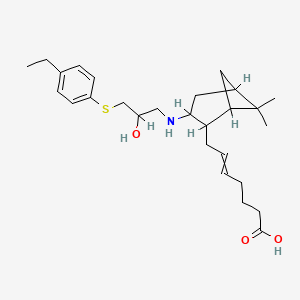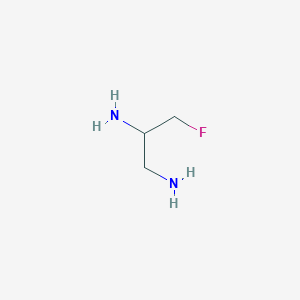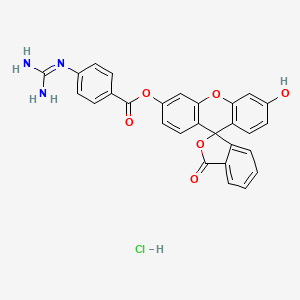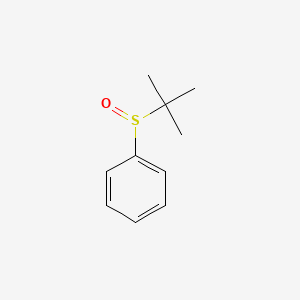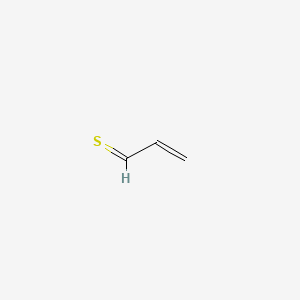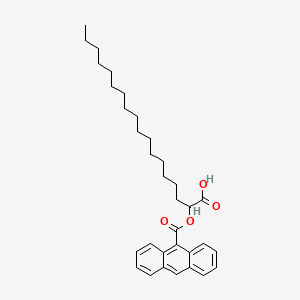
2-(9-Anthroyloxy)stearic acid
Overview
Description
2-(9-Anthroyloxy)stearic acid is a chemical compound with the molecular formula C33H44O4 . It has an average mass of 504.700 Da and a monoisotopic mass of 504.323975 Da .
Physical And Chemical Properties Analysis
2-(9-Anthroyloxy)stearic acid has a molecular formula of C33H44O4 . It has an average mass of 504.700 Da and a monoisotopic mass of 504.323975 Da .Scientific Research Applications
Membrane Interaction Studies
2-(9-Anthroyloxy)stearic acid (2-AS) has been extensively used in the study of lipid bilayers and cell membranes. For instance, Villalaín and Prieto (1991) utilized a set of n-(9-anthroyloxy)-stearic acid probes, including 2-AS, in small unilamellar vesicles of dipalmitoylphosphatidylcholine to study their location and interaction with membranes. Their research concluded that these probes are located at various depths in the membrane and can cause long-range perturbations, with 2-AS specifically adsorbed on the membrane interface (Villalaín & Prieto, 1991).
Fluorescence Studies
Matayoshi and Kleinfeld (1981) investigated the fluorescence decay of 2-AS in egg phosphatidylcholine vesicles, finding that the decay is not monoexponential and exhibits variations across its emission spectrum. This study provides insights into the complexity of 9-anthroyloxy-fatty acids as membrane probes and suggests their potential use in studying lipid-probe interactions (Matayoshi & Kleinfeld, 1981).
Photobleaching and Diffusion Studies
McGrath, Morgan, and Radda (1976) utilized 12-(9-anthroyloxy)-stearic acid, a similar compound, for photobleaching studies in lipid systems. They explored the diffusion-limited second-order mechanism of this compound in various solvents and in oriented lipid bilayers, providing crucial information about the distribution and movement of such probes in lipid environments (McGrath, Morgan, & Radda, 1976).
Micelle Studies
Melo et al. (1991) investigated the use of n-(9-anthroyloxy) stearic acids, including 2-AS, to probe the water content in various micelles. This study provided valuable insights into the interaction of these probes with different micellar environments, contributing to our understanding of micelle structure and dynamics (Melo et al., 1991).
properties
IUPAC Name |
2-(anthracene-9-carbonyloxy)octadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-30(32(34)35)37-33(36)31-28-22-18-16-20-26(28)25-27-21-17-19-23-29(27)31/h16-23,25,30H,2-15,24H2,1H3,(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTUBCZZXMAOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90999772 | |
| Record name | 2-[(Anthracene-9-carbonyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90999772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9-Anthroyloxy)stearic acid | |
CAS RN |
78447-89-9 | |
| Record name | 2-(9-Anthroyloxy)stearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078447899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Anthracene-9-carbonyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90999772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



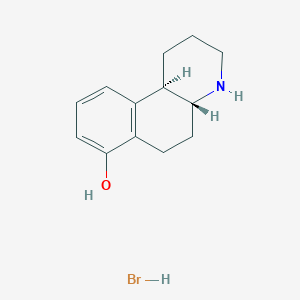
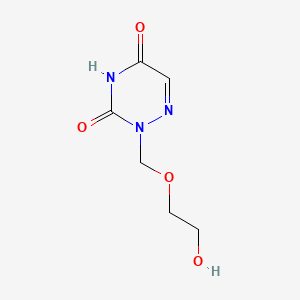
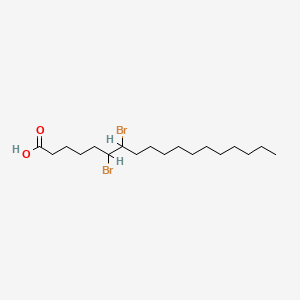
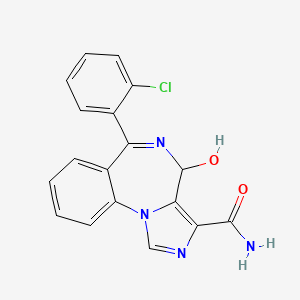
![[3-[3-[2,3-Di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1219168.png)
![2-[3-Fluoro-4-(3-hydroxy-4-methoxyphenyl)phenyl]propanoic acid](/img/structure/B1219172.png)
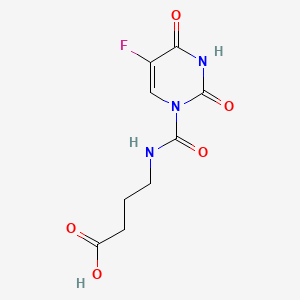
![2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)-N-propylacetamide](/img/structure/B1219175.png)
